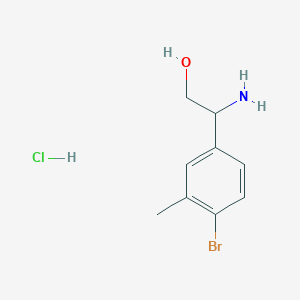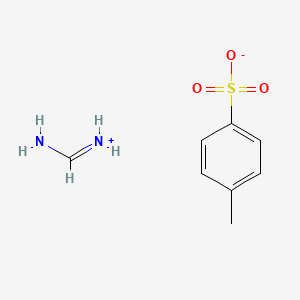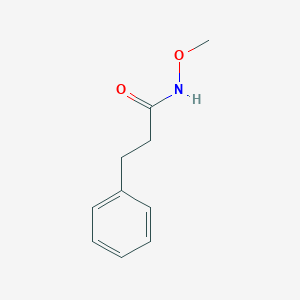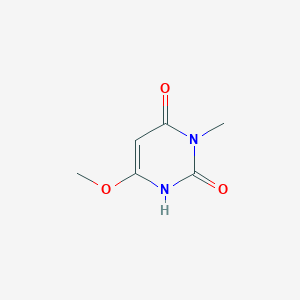
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride (2-ABMEHCl) is an organic compound with a broad range of applications in the field of scientific research. It is a small molecule that can be synthesized in the laboratory and has become a popular choice for scientists due to its low cost and easy availability. It has a wide range of applications in biochemical and physiological research and has been used in the study of various diseases and disorders.
作用機序
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is believed to act as an inhibitor of enzymes involved in drug metabolism. It is thought to interact with the active sites of enzymes and block their activity. This inhibition of enzyme activity can lead to the inhibition of drug metabolism and can have a significant impact on the efficacy of drugs.
Biochemical and Physiological Effects
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in drug metabolism, as well as to modulate the activity of various receptors in the body. It has also been shown to have an anti-inflammatory effect, as well as to reduce the production of inflammatory cytokines. Additionally, it has been shown to have an effect on the cardiovascular system, as well as to modulate the activity of the immune system.
実験室実験の利点と制限
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has a number of advantages when used in laboratory experiments. It is relatively stable, has a high yield, and is relatively easy to synthesize. Additionally, it is relatively inexpensive and has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. It can be toxic to cells and can interfere with the normal functioning of cells. Additionally, it can be difficult to control the concentration of the compound in a laboratory setting.
将来の方向性
There are a number of potential future directions for the use of 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride in scientific research. It could be used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of various drugs on the cardiovascular system and to study the effects of various compounds on the immune system. Additionally, it could be used to study the effects of various compounds on the metabolism of drugs, as well as to study the effects of various compounds on the activity of various receptors. Finally, it could be used to study the effects of various compounds on the production of inflammatory cytokines.
合成法
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is synthesized from 4-bromo-3-methylphenol and ethylenediamine hydrochloride. The reaction involves the condensation of the two compounds in aqueous solution at room temperature. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then purified by recrystallization. The yield of the reaction is typically high and the product is relatively stable.
科学的研究の応用
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has been used in a wide range of scientific research applications, including the study of drug metabolism, enzyme kinetics, and drug-target interactions. It has also been used in the study of various diseases and disorders, such as cancer, diabetes, and cardiovascular diseases. It has been used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds.
特性
IUPAC Name |
2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHGDBCEXBSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-AMINO-2-(4-BROMO-3-METHYLPHENYL)ETHAN-1-OL HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)


![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)

![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
